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Compound of Interest

Compound Name: 1,1-Dimethoxycyclopentane

Cat. No.: B1348547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
Dimethoxycyclopentane (CAS No. 931-94-2), a key building block and protecting group in

organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses. This information is critical for the identification, characterization, and quality

control of this compound in research and development settings.

Chemical Structure
The chemical structure of 1,1-Dimethoxycyclopentane is presented below, illustrating the

arrangement of atoms within the molecule.

Caption: Chemical structure of 1,1-Dimethoxycyclopentane.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,1-Dimethoxycyclopentane,

sourced from the Spectral Database for Organic Compounds (SDBS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.15 s 6H 2 x -OCH₃

1.65 - 1.75 m 4H
2 x -CH₂- (adjacent to

C(OCH₃)₂)

1.50 - 1.60 m 4H
2 x -CH₂- (beta to

C(OCH₃)₂)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Carbon Type Assignment

109.5 C C(OCH₃)₂

48.5 CH₃ 2 x -OCH₃

37.0 CH₂
2 x -CH₂- (adjacent to

C(OCH₃)₂)

23.5 CH₂ 2 x -CH₂- (beta to C(OCH₃)₂)

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong C-H stretch (alkane)

1470 - 1440 Medium C-H bend (alkane)

1150 - 1085 Strong C-O stretch (acetal)

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrum
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m/z Relative Intensity (%) Assignment

129 5 [M-H]⁺

99 100 [M-OCH₃]⁺

71 30 [C₅H₇O]⁺

43 40 [C₃H₇]⁺

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The general methodologies are outlined below.

NMR Spectroscopy
Sample Preparation: A small quantity of 1,1-Dimethoxycyclopentane was dissolved in a

deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a Fourier Transform NMR

spectrometer. For ¹H NMR, the instrument was typically operated at a frequency of 90 MHz.

For ¹³C NMR, a frequency of 22.5 MHz was commonly used.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

IR Spectroscopy
Sample Preparation: A thin film of neat liquid 1,1-Dimethoxycyclopentane was prepared

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum was acquired prior to the sample scan to correct for

atmospheric and instrumental interferences.

Data Presentation: The spectrum is presented as a plot of transmittance (%) versus

wavenumber (cm⁻¹).
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Mass Spectrometry
Sample Introduction: The volatile liquid sample was introduced into the mass spectrometer

via a direct insertion probe or a gas chromatography (GC) inlet.

Ionization: Electron Ionization (EI) was employed, with an electron energy of 70 eV.

Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z)

by a magnetic sector or quadrupole mass analyzer.

Detection: The ion abundance was measured, and the data is presented as a mass

spectrum, a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis of an organic compound such as 1,1-
Dimethoxycyclopentane is depicted in the following diagram.

Spectroscopic Analysis Workflow

Pure Sample of 1,1-Dimethoxycyclopentane

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and Interpretation

Structure Confirmation

Click to download full resolution via product page
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Caption: A generalized workflow for spectroscopic analysis.

This guide provides essential spectroscopic data and methodologies for 1,1-
Dimethoxycyclopentane, serving as a valuable resource for its application in synthetic

chemistry and drug development. The presented data facilitates the unambiguous identification

and characterization of this important chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1,1-Dimethoxycyclopentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348547#spectroscopic-data-of-1-1-
dimethoxycyclopentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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